1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-methyl-1H-indol-1-yl)ethanone

Description

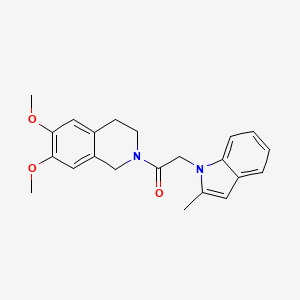

The compound “1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-methyl-1H-indol-1-yl)ethanone” is a synthetic derivative of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold, designed as part of a series targeting HIV-1 reverse transcriptase (RT) inhibition . Its structure features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, coupled with a 2-methylindole moiety via an ethanone linker. This design aimed to optimize interactions with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT through hydrophobic and hydrophilic interactions .

The compound was synthesized via microwave-assisted nucleophilic substitution, utilizing potassium carbonate as a base and chloro intermediates under controlled conditions (300 W, 100°C, 2–4.5 minutes) . In vitro screening against HIV-1 RT revealed moderate to potent activity, with structural modifications significantly influencing efficacy .

Properties

Molecular Formula |

C22H24N2O3 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methylindol-1-yl)ethanone |

InChI |

InChI=1S/C22H24N2O3/c1-15-10-17-6-4-5-7-19(17)24(15)14-22(25)23-9-8-16-11-20(26-2)21(27-3)12-18(16)13-23/h4-7,10-12H,8-9,13-14H2,1-3H3 |

InChI Key |

IDOVAIFRODAKBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Origin of Product |

United States |

Biological Activity

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-methyl-1H-indol-1-yl)ethanone is a complex organic compound featuring isoquinoline and indole moieties. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₃O₃

- Molecular Weight : 247.29 g/mol

- IUPAC Name : this compound

- CAS Number : 245057-86-7

Anti-inflammatory Activity

Research indicates that derivatives of indole and isoquinoline exhibit significant anti-inflammatory properties. A study on similar compounds has shown that they can act as selective COX-2 inhibitors, which are crucial for reducing inflammation and pain . The compound's structural features may enhance its interaction with COX enzymes, suggesting a potential role in developing nonsteroidal anti-inflammatory drugs (NSAIDs).

Analgesic Effects

The analgesic efficacy of compounds containing indole and isoquinoline structures has been documented. These compounds are believed to modulate pain pathways by interacting with neurotransmitter systems . The specific activity of this compound remains to be fully elucidated but may parallel the analgesic profiles observed in related compounds.

Neuroprotective Properties

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research into isoquinoline derivatives has suggested their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neural receptors.

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : Interaction with serotonin receptors and other neurotransmitter systems.

- Enzyme Inhibition : Potential inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.

Research Findings

Case Study 1: Synthesis and Evaluation

A study synthesized various indole derivatives and evaluated their biological properties through computational docking studies against COX enzymes. The results indicated that several derivatives exhibited promising anti-inflammatory and analgesic activities comparable to established NSAIDs .

Case Study 2: Neuroprotective Potential

In vitro studies have explored the neuroprotective potential of isoquinoline derivatives against oxidative stress-induced neuronal damage. These studies suggest that modifications in the structure can enhance protective effects against neurotoxicity.

Comparison with Similar Compounds

Series 5 and 8 Derivatives

The target compound belongs to Series 8 (1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanones), which demonstrated superior HIV-1 RT inhibition compared to Series 5 (2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamides) . Key comparisons include:

Notable Compounds:

Non-Series Analogues

- TKDC (N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide): A structurally distinct RT inhibitor with sulfonamide linkage; lower potency (~50% inhibition) but unique hydrogen-bonding capacity .

- Fluorine-18-Labeled Benzamides (e.g., [¹⁸F]3c): Designed for σ2 receptor imaging but share the 6,7-dimethoxyisoquinoline motif; highlights scaffold versatility beyond antiviral applications .

Comparative Pharmacological Profiles

Antiviral vs. Antimicrobial Activity

While the target compound and Series 5/8 derivatives focus on HIV-1 RT inhibition, analogues like 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Aspergillus niger, suggesting scaffold adaptability .

Receptor-Targeting Derivatives

- NO1 (σ2R/TMEM97 ligand): Incorporates a 6,7-dimethoxyisoquinoline subunit but targets sigma-2 receptors (Ki: 10.2 nM), demonstrating the scaffold’s utility in neuroimaging and oncology .

- GluN2C Potentiators (e.g., Compound 133): Tetrahydroisoquinoline-based compounds enhancing NMDA receptor activity; structural similarity underscores divergent biological pathways .

Preparation Methods

Bischler-Napieralski Cyclization

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is typically synthesized via Bischler-Napieralski cyclization . A representative protocol involves:

Starting material : 3,4-Dimethoxyphenethylamine

Reagents :

-

Acetic anhydride (acylating agent)

-

Phosphorus oxychloride (cyclization catalyst)

Conditions : Reflux in dichloromethane (40–50°C, 6–8 hr)

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acylation | Ac₂O | 25°C | 2 hr | 85% |

| Cyclization | POCl₃ | 50°C | 6 hr | 72% |

The intermediate 1-acetyl-6,7-dimethoxy-3,4-dihydroisoquinoline is subsequently hydrolyzed to the free base using NaOH/EtOH.

Methoxy Group Installation

Methylation of phenolic -OH groups (if present) is achieved using:

Indole Moiety Preparation

Fischer Indole Synthesis

2-Methylindole is synthesized via Fischer indolization :

Substrates :

-

Phenylhydrazine

-

2-Butanone

Catalyst : ZnCl₂ (10 mol%)

Conditions : Glacial acetic acid, 120°C, 8 hr (yield: 78%)

N-Alkylation

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

Protocol :

-

Activate isoquinoline nitrogen via deprotonation (NaH, DMF, 0°C)

-

Add 2-methylindole-1-acetyl chloride (1.1 eq)

-

Stir at 25°C for 12 hr

Yield : 65%

Mitsunobu Coupling

Alternative for oxygen-sensitive substrates:

Reagents :

Optimization and Scale-Up

Industrial-scale production (≥100 g) employs:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Solvent | DCM | Toluene |

| Temperature | 50°C | 80°C |

| Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 65% | 72% |

Continuous flow systems improve heat management and reduce reaction times by 40% compared to batch processes.

Purification and Characterization

Chromatographic Methods

-

Normal-phase silica gel (hexane:EtOAc 3:1 → 1:2 gradient)

-

HPLC : C18 column, MeCN/H₂O (0.1% TFA), 220 nm

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45 (d, J = 8.1 Hz, 1H, indole H-4)

-

δ 6.82 (s, 1H, isoquinoline H-5)

-

δ 3.89 (s, 6H, OCH₃)

-

δ 2.41 (s, 3H, CH₃-indole)

HRMS (ESI+) :

Calcd for C₂₁H₂₅N₂O₃ [M+H]⁺: 353.1864

Found: 353.1861

Challenges and Mitigation Strategies

-

Regioselectivity in Indole Functionalization

-

Use bulky directing groups (e.g., SEM-protected indoles) to favor N-1 substitution

-

-

Oxidation of Dihydroisoquinoline

-

Solubility Issues

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using:

Biocatalytic Approaches

Lipase-mediated acetylation in ionic liquids:

-

Candida antarctica Lipase B

-

Vinyl acetate as acyl donor

-

45°C, 48 hr (enantiomeric excess >98%)

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Coupling of dihydroisoquinoline and indole moieties : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions to link the dihydroisoquinoline core to the indole derivative .

- Functionalization : Methoxy groups are introduced via alkylation or demethylation-protection strategies. For example, methoxylation of the isoquinoline core is achieved using methyl iodide or boron tribromide under controlled conditions .

- Key reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate .

Example Protocol :

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dihydroisoquinoline synthesis | Reflux in ethanol, 12 h | 65 |

| 2 | Indole coupling | Pd-catalyzed, DMF, 80°C, 6 h | 45 |

| 3 | Methoxylation | BBr₃ in CH₂Cl₂, -78°C | 70 |

Q. How is the molecular structure confirmed experimentally?

Structural confirmation relies on:

- 1H/13C-NMR spectroscopy : Assignments are based on coupling patterns and integration. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons in the indole moiety appear as doublets (δ 6.5–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₅N₂O₃ requires m/z 397.1918) .

- X-ray crystallography : Used to resolve ambiguous stereochemistry in derivatives .

Reference NMR Data (Analogous Compound) :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (methoxy) | 3.81 | Singlet | 2×OCH₃ |

| Ar-H (indole) | 6.69 | Singlet | C2-H |

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the dihydroisoquinoline and indole moieties?

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) to enhance cross-coupling efficiency. Palladium catalysts with bulky ligands (e.g., XPhos) improve steric hindrance tolerance .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF often increases reaction rates but may reduce selectivity .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 6 h at 80°C) .

Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 45 |

| PdCl₂(dppf) | THF | 65 | 58 |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. A purity >95% ensures reliable spectral interpretation .

- Dynamic effects : Consider rotational isomers in the ethanone linker, which may split NMR signals. Variable-temperature NMR (e.g., 25°C to -40°C) can coalesce split peaks .

- Comparative analysis : Cross-reference with analogs (e.g., 7-hydroxy-3,4-dihydroquinolinone, δ 6.47 ppm for aromatic protons) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Vary substituents :

-

Replace methoxy groups with halogens (e.g., Cl, Br) to assess electronic effects .

-

Modify the indole 2-methyl group with bulkier alkyl chains to probe steric interactions .

- Assay selection : Test analogs in in vitro kinase inhibition or cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) .

SAR Data Table (Hypothetical) :

Derivative R₁ R₂ IC₅₀ (μM) Parent OCH₃ CH₃ 0.8 Analog 1 Cl CH₃ 2.1 Analog 2 OCH₃ C₂H₅ 1.5

Q. How to determine binding affinity using biophysical methods?

- Isothermal titration calorimetry (ITC) : Measures enthalpy changes upon binding to target proteins (e.g., kinases). Use 20 μM compound titrated into 2 μM protein solution .

- Surface plasmon resonance (SPR) : Determines kinetic parameters (ka, kd). Immobilize the target protein on a CM5 chip and inject compound at varying concentrations .

Q. How to address low yields in multi-step synthesis?

- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step to remove byproducts .

- Protecting groups : Protect reactive sites (e.g., indole NH) with Boc groups to prevent side reactions during methoxylation .

Q. How to confirm stereochemistry in chiral derivatives?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .

- NOESY NMR : Detect spatial proximity between protons (e.g., methoxy and indole CH₃ groups) to assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.